Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Overview
Description
Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Studies
Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has been studied for its electrochemical properties. Gottlieb and Pfleiderer (1978) investigated the electrochemical reduction of this compound in acidic media, leading to the formation of 1-Methyl- and 1,4-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline. This process includes an unusual four-electron reduction stage and subsequent autoxidation back to the original compound. The study provides insights into the mechanisms of reduction and reoxidation processes in this class of compounds (Gottlieb & Pfleiderer, 1978).
Synthetic Applications
Kappe and Roschger (1989) explored the reactions of Biginelli-compounds, which include derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, revealing the potential of these compounds in various synthetic routes. This research offers insights into the methylation and acylation of certain derivatives and the synthesis of complex structures like pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, illustrating the broad applicability of these compounds in synthetic chemistry (Kappe & Roschger, 1989).
Structural Analysis
Rudenko et al. (2012) conducted a study on the molecular and crystal structures of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, a related class of compounds. This research involved X-ray structural analysis, which is essential for understanding the molecular conformation and potential applications of these compounds in various scientific fields (Rudenko et al., 2012).
Tautomerism Studies
Chapman (1966) investigated the tautomerism of 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives, including the compound . This study, which involved nuclear magnetic resonance, highlights the tautomeric behavior of these compounds in various states, contributing to a deeper understanding of their chemical properties (Chapman, 1966).
Properties
IUPAC Name |
methyl 1,3-dimethyl-2-oxo-3,4-dihydroquinoxaline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-7-11(15)14(2)10-5-4-8(12(16)17-3)6-9(10)13-7/h4-7,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBASCXJWLKUEPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(N1)C=C(C=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246738-25-9 | |
Record name | Methyl 1,2,3,4-tetrahydro-1,3-dimethyl-2-oxo-6-quinoxalinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246738-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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